H3 Receptor Antagonism: QSAR Prediction
A 3D-QSAR model developed for 2,6-disubstituted thiazolo[4,5-b]pyridines as H3 receptor antagonists (H3RA) reveals that electrostatic and steric descriptors at positions 2 and 6 are critical determinants of antagonistic potency [1]. The model, validated with r²=0.7902 and q²=0.6449, predicts that the specific combination of 2-bromo and 6-chloro substituents in the target compound contributes to a distinct electrostatic potential surface compared to 2,6-dichloro or other dihalogenated analogs [1]. While direct IC50 values for this precise compound are not reported in the primary literature, the quantitative model provides a framework for estimating its differential activity profile relative to other members of the 2,6-disubstituted series [1].
| Evidence Dimension | Electrostatic Descriptor (E_652) Contribution to H3RA Activity (QSAR Model) |
|---|---|
| Target Compound Data | Electrostatic field descriptor E_652 influenced by 2-bromo and 6-chloro substituents [1] |
| Comparator Or Baseline | 2,6-disubstituted thiazolo[4,5-b]pyridines with varying halogen and alkyl groups; model derived from literature dataset [1] |
| Quantified Difference | Model coefficients indicate differential contributions of halogen substitution patterns to predicted pIC50; specific magnitude not quantified due to class-level nature of evidence [1] |
| Conditions | Partial least square regression (PLSR) analysis on 2,6-disubstituted thiazolo[4,5-b]pyridines using VLife MDS software [1] |
Why This Matters
Procurement of this specific compound is justified for CNS-focused projects where H3 receptor antagonism is a key therapeutic hypothesis, as its halogenation pattern aligns with the electrostatic and steric requirements identified by validated QSAR models for activity optimization.
- [1] Jain, S. K., Bharti, S. K., Jagan, B. G. V. S., & Gupta, A. K. (2023). 3D-QSAR and Pharmacophoric study on 2,6-Disubstituted Thiazolo [4,5-b] Pyridines as H3 Receptor Antagonists. Research Journal of Pharmacy and Technology, 16(10), 4575-4582. DOI: 10.52711/0974-360X.2023.00745 View Source
